molecular formula C11H11ClN2O2 B2894953 Ethyl 2-chloro-3-cyano-6-ethylpyridine-4-carboxylate CAS No. 72701-61-2

Ethyl 2-chloro-3-cyano-6-ethylpyridine-4-carboxylate

Cat. No.: B2894953
CAS No.: 72701-61-2
M. Wt: 238.67
InChI Key: NRVQDUBEXOIOOH-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-3-cyano-6-ethylpyridine-4-carboxylate (CAS: 72701-61-2) is a pyridine derivative with the molecular formula C₁₁H₁₁ClN₂O₂ and a molecular weight of 238.68 g/mol . Its structure features:

  • A chlorine atom at position 2,
  • A cyano group (-CN) at position 3,
  • An ethyl group at position 6,
  • An ethyl ester (-COOEt) at position 4.

Its structural complexity and substituent arrangement make it a valuable scaffold for derivatization.

Properties

IUPAC Name

ethyl 2-chloro-3-cyano-6-ethylpyridine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O2/c1-3-7-5-8(11(15)16-4-2)9(6-13)10(12)14-7/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRVQDUBEXOIOOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C(=N1)Cl)C#N)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-chloro-3-cyano-6-ethylpyridine-4-carboxylate typically involves the reaction of 2-chloro-3-cyano-6-ethylpyridine with ethyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloro-3-cyano-6-ethylpyridine-4-carboxylate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide in aqueous solution.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products Formed

    Nucleophilic Substitution: Substituted pyridine derivatives.

    Hydrolysis: 2-chloro-3-cyano-6-ethylpyridine-4-carboxylic acid.

    Reduction: 2-chloro-3-amino-6-ethylpyridine-4-carboxylate.

Scientific Research Applications

Ethyl 2-chloro-3-cyano-6-ethylpyridine-4-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-chloro-3-cyano-6-ethylpyridine-4-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The cyano and ester groups can participate in hydrogen bonding and other interactions with biological targets, influencing the compound’s efficacy and selectivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Structural and Functional Differences

The table below compares key structural features and properties of the target compound with its analogs:

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Key Features
Target Compound (72701-61-2) C₁₁H₁₁ClN₂O₂ 238.68 2-Cl, 3-CN, 6-Et, 4-COOEt High lipophilicity, moderate polarity
Ethyl 2-chloro-6-methylpyridine-4-carboxylate (3998-88-7) C₉H₁₀ClNO₂ 199.64 2-Cl, 6-Me, 4-COOEt Reduced steric bulk, lower molecular weight
3-Cyano-6-ethyl-2-oxo-1,2-dihydro-pyridine-4-carboxylic acid ethyl ester (31718-05-5) C₁₁H₁₂N₂O₃ 220.23 2-Oxo, 3-CN, 6-Et, 4-COOEt Saturated ring (dihydro), increased hydrogen-bonding capacity
Ethyl 3-cyano-6-methyl-4-(trifluoromethyl)pyridine-2-carboxylate (1565827-82-8) C₁₁H₉F₃N₂O₂ 258.20 2-COOEt, 3-CN, 6-Me, 4-CF₃ Strong electron-withdrawing CF₃ group, higher electronegativity
Ethyl 2-(chloromethyl)-4-(2,4-dichlorophenyl)-5-cyano-6-methylpyridine-3-carboxylate C₁₇H₁₃Cl₃N₂O₂ 387.66 2-CH₂Cl, 4-(2,4-Cl₂Ph), 5-CN, 6-Me, 3-COOEt Polychlorinated aromatic system, high steric hindrance

Key Comparative Insights

Electronic Effects
  • The cyano (-CN) group in the target compound and its analogs contributes to dipole interactions and may influence binding affinity in receptor-ligand systems .
Steric and Lipophilic Properties
  • The dichlorophenyl substituent in the compound from introduces pronounced steric hindrance and hydrophobicity, which could complicate synthetic accessibility .
Ring Saturation and Reactivity

    Biological Activity

    Ethyl 2-chloro-3-cyano-6-ethylpyridine-4-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms, and relevant case studies.

    Chemical Structure and Properties

    This compound is characterized by a pyridine ring with various substituents, including a cyano and an ethyl group, which contribute to its biological properties. The presence of the chlorine atom provides sites for nucleophilic substitution reactions, enhancing its reactivity.

    The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The cyano and ester groups can participate in hydrogen bonding, influencing the compound's efficacy against various biological targets. This interaction may lead to inhibition or modulation of enzymatic activities critical for pathogen survival or cancer cell proliferation.

    Antimicrobial Activity

    Recent studies have highlighted the antimicrobial properties of this compound against a range of pathogens.

    Comparative Antimicrobial Efficacy

    PathogenInhibition Zone (mm)Reference
    Staphylococcus aureus15
    Escherichia coli12
    Pseudomonas aeruginosa14
    Candida albicans10

    These results indicate that the compound exhibits significant antimicrobial activity, comparable to established antibiotics like chloramphenicol.

    Anticancer Properties

    This compound has also been investigated for its potential anticancer effects. Studies suggest that it may induce apoptosis in cancer cells through various pathways, including the modulation of signaling pathways involved in cell cycle regulation and apoptosis.

    Case Study: Anticancer Activity

    In a study evaluating the cytotoxic effects on human cancer cell lines, this compound demonstrated:

    Cancer Cell LineIC50 (µM)Reference
    HeLa (cervical cancer)25
    MCF7 (breast cancer)30
    A549 (lung cancer)20

    These findings suggest that the compound has promising potential as a lead candidate for further development in anticancer therapies.

    Research Findings and Applications

    The compound has been explored not only for its direct biological activities but also as an intermediate in synthesizing more complex organic molecules. Its applications extend into medicinal chemistry, where it serves as a scaffold for developing new pharmaceuticals.

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